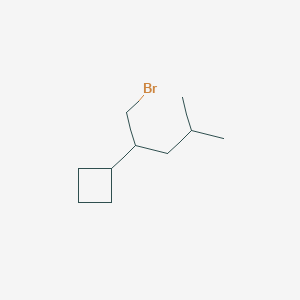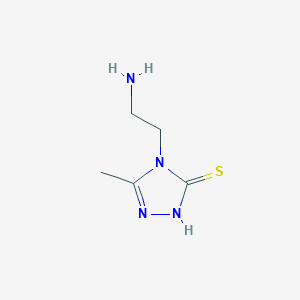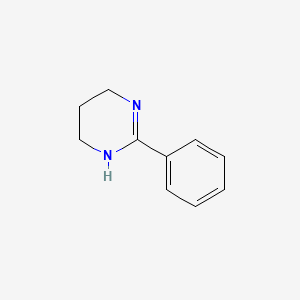
(1H-Benzimidazol-2-ylthio)-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Benzimidazol-2-ylthio)-acetaldehyde is a heterocyclic compound that features a benzimidazole ring fused with a thioether and an aldehyde group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzimidazol-2-ylthio)-acetaldehyde typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aldehyde. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to yield the desired product . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Benzimidazol-2-ylthio)-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: (1H-Benzimidazol-2-ylthio)-acetic acid.
Reduction: (1H-Benzimidazol-2-ylthio)-ethanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1H-Benzimidazol-2-ylthio)-acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1H-Benzimidazol-2-ylthio)-acetaldehyde involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. The thioether group can form covalent bonds with nucleophilic sites on biomolecules, leading to biological effects such as antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Albendazole: An antiparasitic drug with a benzimidazole core.
Mebendazole: Another antiparasitic agent with similar structural features.
Thiabendazole: Used to treat fungal infections and also contains a benzimidazole ring.
Uniqueness
(1H-Benzimidazol-2-ylthio)-acetaldehyde is unique due to its combination of a benzimidazole ring with a thioether and aldehyde group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C9H8N2OS |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C9H8N2OS/c12-5-6-13-9-10-7-3-1-2-4-8(7)11-9/h1-5H,6H2,(H,10,11) |
Clé InChI |
GRIANDGTCPCHAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)

